N-(1-butyl-3-methyl-1H-pyrazol-5-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(1-butyl-3-methyl-1H-pyrazol-5-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N8O and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.22295748 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The pyrazolo[1,5-a]pyrimidine derivatives have been explored for their synthesis and chemical properties. For instance, research demonstrates regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility in modifying these compounds for specific research applications. This indicates a broad potential for chemical modification and application in various fields, including material science and medicinal chemistry (Drev et al., 2014).
Antitumor Activities
Some pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their in vitro antitumor activities. These studies have revealed structure-activity relationships that could inform the development of new therapeutic agents. For instance, certain derivatives have shown promise against different human cancer cell lines, indicating their potential in cancer research (Hafez et al., 2013).
Anti-inflammatory and Anticancer Agents
Further studies have synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, illustrating the dual potential of these compounds in both inflammation and cancer treatment. This underscores the chemical versatility and therapeutic potential of the pyrazolo[1,5-a]pyrimidine framework (Rahmouni et al., 2016).
Radiotracer Development
Additionally, these derivatives have been utilized in the development of new positron emission tomography (PET) agents for imaging specific enzymes associated with neuroinflammation. This application is particularly crucial for advancing neuroscientific research and developing diagnostic tools for neurodegenerative diseases (Wang et al., 2018).
Cytotoxicity Evaluation
Moreover, the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in chemotherapeutic applications (Hassan et al., 2014).
Properties
IUPAC Name |
N-(2-butyl-5-methylpyrazol-3-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O/c1-5-7-10-28-19(11-14(3)26-28)25-21(30)17-13-24-29-18(8-9-22-20(17)29)16-12-23-27(6-2)15(16)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBZRJLWLJJRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)NC(=O)C2=C3N=CC=C(N3N=C2)C4=C(N(N=C4)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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